molecular formula C12H13N3OS B12336766 (NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

Cat. No.: B12336766
M. Wt: 247.32 g/mol
InChI Key: NVTCHSAMXPXVNU-OQLLNIDSSA-N
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Description

Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime typically involves the reaction of 1-(4-methyl-2-(phenylamino)-5-thiazolyl)ethanone with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted thiazole compounds .

Scientific Research Applications

Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
  • 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
  • Thiazole-based chalcones

Uniqueness

Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C12H13N3OS/c1-8-11(9(2)15-16)17-12(13-8)14-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14)/b15-9+

InChI Key

NVTCHSAMXPXVNU-OQLLNIDSSA-N

Isomeric SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)/C(=N/O)/C

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=NO)C

Origin of Product

United States

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